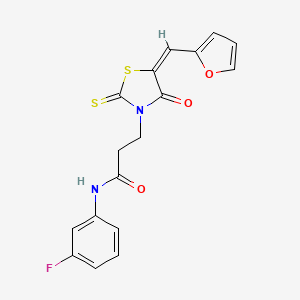
2-(4-isopropyl-3-methylphenoxy)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-isopropyl-3-methylphenoxy)-N-phenethylacetamide” is a unique chemical provided to early discovery researchers as part of a collection of rare and unique chemicals . The linear formula of this compound is C19H23N3O2S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C19H23N3O2S . This indicates that the molecule is composed of 19 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom. The molecular weight of the compound is 357.478 .Scientific Research Applications
Hemoglobin Oxygen Affinity Modifiers :
- A study by Randad et al. (1991) synthesized and tested compounds structurally related to the one for their ability to modify the oxygen affinity of human hemoglobin A, potentially useful in clinical areas needing reversal of oxygen supply depletion, such as ischemia and stroke Randad, Mahran, Mehanna, & Abraham, 1991.
Synthetic Methodologies :
- Gabriele et al. (2006) described a synthesis method involving compounds with a similar chemical backbone, focusing on the creation of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing the compound's utility in complex organic syntheses Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006.
Antioxidant and Biological Activities :
- Research by Mastelić et al. (2008) on derivatives of thymol, carvacrol, and eugenol, which share structural similarities with the compound , showed significant antioxidant properties and potential for experimental cancer treatments due to their antiproliferative effects on human cells Mastelić, Jerković, Blažević, Poljak-Blaži, Borović, Ivančić-Baće, Smrečki, Žarković, Brčić-Kostić, Vikić-Topić, & Müller, 2008.
Antioxidative Activity in Polymers :
- A study by Pospíšil, Kotulák, & Halaška (1971) investigated the antioxidative activity of methylenebisphenols in the stabilization of isotactic polypropylene, indicating the potential of such compounds in polymer science Pospíšil, Kotulák, & Halaška, 1971.
Polymer Chemistry :
- Hamciuc et al. (2008) synthesized a series of aromatic copolyethers containing oxadiazole rings and phthalide groups, where the structural chemistry involved bears resemblance to the compound of interest, showcasing applications in creating high-performance materials Hamciuc, Hamciuc, Ipate, & Okrasa, 2008.
Safety And Hazards
The compound is provided as-is, with no representation or warranty whatsoever with respect to the product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, it’s crucial to handle it with care, following all safety protocols and guidelines.
properties
IUPAC Name |
2-(3-methyl-4-propan-2-ylphenoxy)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-15(2)19-10-9-18(13-16(19)3)23-14-20(22)21-12-11-17-7-5-4-6-8-17/h4-10,13,15H,11-12,14H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVFWFXTKXXANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCC2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropyl-3-methylphenoxy)-N-phenethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


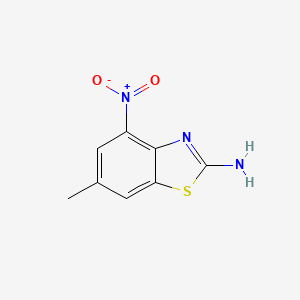
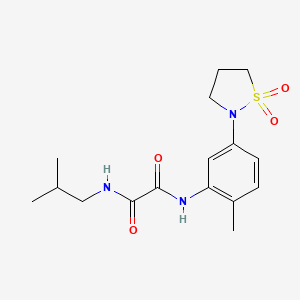

![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2559774.png)
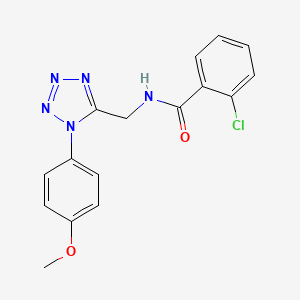
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2559777.png)
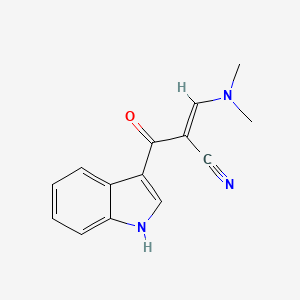
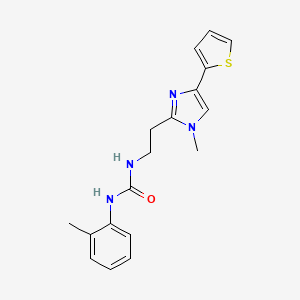
![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2559782.png)


![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B2559789.png)
